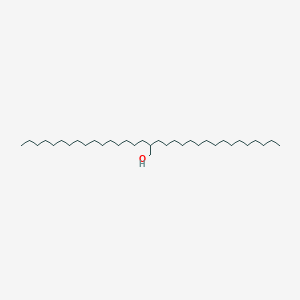

2-Hexadecyl-1-octadecanol

Descripción

Propiedades

IUPAC Name |

2-hexadecyloctadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(33-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGLLMWPRVWKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074370 | |

| Record name | 1-Octadecanol, 2-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69472-23-7 | |

| Record name | 2-Hexadecyl-1-octadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69472-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanol, 2-hexadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069472237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanol, 2-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanol, 2-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hexadecyl-1-octadecanol: Mechanisms, Catalysts, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Hexadecyl-1-octadecanol

2-Hexadecyl-1-octadecanol is a long-chain, branched fatty alcohol belonging to the class of Guerbet alcohols. Its unique molecular structure, featuring a C34 backbone with a C16 branch at the C2 position, imparts desirable physicochemical properties such as a low melting point, excellent thermal and oxidative stability, and superior lubricity compared to its linear isomers.[1][2] These characteristics make it a valuable compound in various high-performance applications, including as an emollient and surfactant in cosmetics and personal care products, a lubricant in industrial processes, and a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] This technical guide provides a comprehensive overview of the synthesis of 2-Hexadecyl-1-octadecanol, with a focus on the underlying reaction mechanisms, a comparative analysis of catalytic systems, and detailed experimental methodologies.

The Guerbet Reaction: The Primary Synthetic Route

The most established and industrially relevant method for the synthesis of 2-Hexadecyl-1-octadecanol is the Guerbet reaction, named after its discoverer, Marcel Guerbet.[3][5] This reaction facilitates the dimerization of primary alcohols to form β-alkylated, branched primary alcohols with the elimination of a water molecule.[3] The synthesis of 2-Hexadecyl-1-octadecanol can be achieved through the cross-condensation of 1-hexadecanol and 1-octadecanol.

The Four-Step Mechanism of the Guerbet Reaction

The Guerbet reaction proceeds through a four-step catalytic cycle, as illustrated below. This complex transformation requires a catalyst that possesses both dehydrogenation/hydrogenation and acid-base functionalities.[1][2]

-

Dehydrogenation: The reaction initiates with the catalytic dehydrogenation of the primary alcohol (1-hexadecanol or 1-octadecanol) to its corresponding aldehyde. This step is typically facilitated by a transition metal component of the catalyst.

-

Aldol Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with another aldehyde molecule. In a cross-Guerbet reaction, the enolate of one aldehyde attacks the carbonyl group of the other.

-

Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated aldehyde.

-

Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated by the catalyst, which had previously abstracted hydrogen in the initial dehydrogenation step, to yield the final branched Guerbet alcohol.

For the synthesis of 2-hexadecyl-1-octadecanol, a mixture of 1-hexadecanol and 1-octadecanol is used. The cross-condensation of the corresponding aldehydes leads to the desired product. However, self-condensation of each alcohol also occurs, resulting in the formation of 2-tetradecyl-1-hexadecanol and 2-octadecyl-1-dodecanol as byproducts. The selectivity towards the desired cross-condensation product can be influenced by the molar ratio of the starting alcohols and the reaction conditions.

Catalytic Systems for the Guerbet Reaction

A variety of catalytic systems have been developed for the Guerbet reaction, broadly categorized as homogeneous and heterogeneous catalysts.[6][7]

Homogeneous Catalysts

Homogeneous catalysts for the Guerbet reaction typically consist of a transition metal complex and a strong base.[6]

-

Transition Metal Complexes: Iridium and ruthenium-based complexes are highly effective for the Guerbet reaction of primary alcohols.[8] These catalysts can operate under relatively mild conditions.

-

Alkali Metal Hydroxides/Alkoxides: Strong bases such as potassium hydroxide (KOH) or sodium tert-butoxide are commonly used to promote the aldol condensation step.[3][9]

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product mixture can be challenging and costly, which is a significant drawback for industrial applications.[10]

Heterogeneous Catalysts

Heterogeneous catalysts offer the advantage of easy separation and potential for recycling, making them more attractive for industrial-scale synthesis.[7][11]

-

Metal Oxides: Basic metal oxides, particularly magnesium oxide (MgO) and mixed metal oxides derived from hydrotalcites (e.g., Mg-Al mixed oxides), are effective catalysts for the Guerbet reaction.[6][12] Their basic sites promote the aldol condensation, while they can also facilitate the dehydrogenation/hydrogenation steps at higher temperatures.

-

Supported Transition Metals: Transition metals such as copper, nickel, palladium, and rhodium supported on various materials (e.g., alumina, silica, carbon) are widely used.[5] These catalysts often require the presence of a co-catalyst, typically an alkali metal hydroxide, to achieve high yields. Bimetallic catalysts, such as copper-nickel, have shown enhanced activity and selectivity for the synthesis of long-chain Guerbet alcohols.[13]

Catalyst Comparison

The choice of catalyst significantly impacts the yield, selectivity, and overall efficiency of the Guerbet reaction. Below is a comparative summary of different catalytic systems for the synthesis of long-chain Guerbet alcohols.

| Catalyst System | Type | Advantages | Disadvantages | Typical Reaction Conditions |

| Iridium/Ruthenium Complexes + Base | Homogeneous | High activity and selectivity, milder conditions.[8] | Difficult to separate from product, high cost of noble metals. | 100-150 °C, inert atmosphere. |

| Alkali Metal Hydroxides (e.g., KOH) | Homogeneous | Inexpensive, readily available. | High temperatures required, potential for side reactions. | 200-300 °C, atmospheric or elevated pressure.[3] |

| Mg-Al Mixed Oxides (from Hydrotalcite) | Heterogeneous | Easily separable, tunable basicity, high thermal stability.[6] | Generally require higher temperatures than homogeneous catalysts. | 250-400 °C, continuous flow or batch reactors. |

| Copper-Nickel on Alumina + KOH | Heterogeneous | High yield and selectivity for long-chain alcohols, catalyst is separable. | Requires a basic co-catalyst. | 200-250 °C, removal of water. |

Experimental Protocol: Synthesis of 2-Hexadecyl-1-octadecanol via Cross-Guerbet Reaction

The following is a detailed, step-by-step methodology for the synthesis of 2-Hexadecyl-1-octadecanol based on established protocols for long-chain Guerbet alcohol synthesis. This protocol is adapted for the cross-condensation of 1-hexadecanol and 1-octadecanol.

Materials and Equipment

-

1-Hexadecanol (C16H34O)

-

1-Octadecanol (C18H38O)

-

Potassium Hydroxide (KOH)

-

Copper-Nickel on Alumina catalyst (e.g., 5-10 wt% total metal loading)

-

Nitrogen gas supply

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser

-

Heating mantle

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure

-

Reactor Setup: A multi-necked round-bottom flask is charged with equimolar amounts of 1-hexadecanol and 1-octadecanol.

-

Catalyst Addition: Potassium hydroxide (1-5 mol% relative to the total alcohol) and the copper-nickel on alumina catalyst (0.1-1 wt% relative to the total alcohol) are added to the flask.

-

Inert Atmosphere: The reactor is purged with nitrogen gas to remove air and maintain an inert atmosphere throughout the reaction.

-

Reaction: The mixture is heated to 220-250 °C with vigorous stirring. The water produced during the reaction is continuously removed from the reaction mixture using a Dean-Stark trap. The progress of the reaction can be monitored by measuring the amount of water collected. The reaction is typically continued for 4-8 hours or until the theoretical amount of water is collected.

-

Catalyst Removal: After the reaction is complete, the mixture is cooled to 80-90 °C. The solid catalyst is removed by filtration. For more efficient removal of the potassium carboxylate soaps formed as byproducts, the mixture can be treated with a small amount of water (5-15 wt%) and then centrifuged or filtered with a filter aid.[14]

-

Purification: The crude product is purified by vacuum distillation to separate the unreacted alcohols and byproducts from the desired 2-hexadecyl-1-octadecanol.

Product Characterization

The structure and purity of the synthesized 2-hexadecyl-1-octadecanol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the branched structure. The 1H NMR spectrum is expected to show a characteristic multiplet for the proton at the branch point (C2) and distinct signals for the terminal methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the alcohol, and C-H stretching vibrations around 2850-2960 cm-1.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (494.93 g/mol ).

Alternative Synthesis Routes

While the Guerbet reaction is the most common method, other synthetic strategies can be employed to produce long-chain branched alcohols, although they are generally less direct and may involve multiple steps. These can include:

-

Aldol Condensation of Aldehydes followed by Hydrogenation: This route involves the initial synthesis or sourcing of hexadecanal and octadecanal, followed by a crossed aldol condensation and subsequent hydrogenation of the resulting α,β-unsaturated aldehyde.

-

Organometallic Routes: The use of Grignard reagents or other organometallic compounds can be used to construct the carbon skeleton, followed by functional group manipulations to introduce the hydroxyl group.

These alternative routes are typically more complex and less atom-economical than the Guerbet reaction and are therefore less common in industrial settings.

Conclusion and Future Perspectives

The Guerbet reaction remains the most efficient and industrially viable method for the synthesis of 2-hexadecyl-1-octadecanol. The development of robust and recyclable heterogeneous catalysts continues to be a key area of research, with a focus on improving selectivity in cross-Guerbet reactions and reducing the need for harsh reaction conditions and basic co-catalysts. Future advancements may lie in the development of novel catalytic systems with precisely tuned acid-base and redox properties to minimize byproduct formation and enhance the overall sustainability of the process. The unique properties of 2-hexadecyl-1-octadecanol ensure its continued importance in a range of specialized applications, driving further innovation in its synthesis and utilization.

References

-

Guerbet reaction. In Wikipedia. Retrieved from [Link]

- Gabriels, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology, 5(8), 3876-3902.

- León, M., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering, 4.

- Kozlowski, J. T., & Davis, R. J. (2013). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.

- Dowson, G. R. M., et al. (2013). Homogeneous Ethanol to Butanol Catalysis—Guerbet Renewed.

- Mandal, T., & Milstein, D. (2025). State-of-the-art advances in homogeneous molecular catalysis for the Guerbet upgrading of bio-ethanol to fuel-grade bio-butanol.

- León, M., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering, 4.

- Kozlowski, J. T., & Davis, R. J. (2013). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.

- De Vlieger, K., et al. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides.

- Lari, G. M., et al. (2022). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules, 27(22), 7854.

- Hernandez, W. Y., et al. (2016). Synthesis of Guerbet alcohols by self and cross condensation reactions of a variety of fatty alcohols and terpenes over Ni/Cu hydrotalcite-derived mixed oxides. Ghent University.

- O'Lenick, A. J. (2011). Guerbet Compounds. AOCS.

- Carlini, C., et al. (2017). Mixed carbon length synthesis of primary Guerbet alcohols.

- Gotor, V., et al. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. International Journal of Molecular Sciences, 24(22), 16459.

- Hensen, E. J. M., et al. (2015). Synthesis of guerbet alcohols.

- Kao Corporation. (2022). Method for producing Guerbet alcohol.

- Henkel Kommanditgesellschaft auf Aktien. (1998). Process for the production of low-soap and low-heavy Guerbet alcohols.

- Gabriels, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology, 5(8), 3876-3902.

- Dagle, R. A., et al. (2020). Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures.

-

U.S. Environmental Protection Agency. (n.d.). 1-Octadecanol, 2-hexadecyl-. Substance Details - SRS. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 4. 2-Hexadecyl-1-octadecanol CAS#: 69472-23-7 [chemicalbook.com]

- 5. aocs.org [aocs.org]

- 6. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. State-of-the-art advances in homogeneous molecular catalysis for the Guerbet upgrading of bio-ethanol to fuel-grade bio-butanol - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05931J [pubs.rsc.org]

- 9. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides [mdpi.com]

- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 14. DE19531714B4 - Process for the production of low-soap and low-heavy Guerbet alcohols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hexadecyl-1-octadecanol

Abstract

This technical guide provides a comprehensive examination of 2-Hexadecyl-1-octadecanol (CAS No. 69472-23-7), a high molecular weight C34 Guerbet alcohol. Recognizing the scarcity of publicly available data for this specific compound, this document establishes a foundational understanding by leveraging the well-documented chemistry of Guerbet alcohols. We present its synthesis pathway, predicted physicochemical properties based on its molecular structure, and a series of detailed, field-proven experimental protocols for its empirical characterization. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to utilize or investigate this unique branched-chain alcohol, offering both theoretical grounding and practical methodologies for its analysis.

Introduction and Molecular Overview

2-Hexadecyl-1-octadecanol is a primary alcohol with a total of 34 carbon atoms, characterized by alkyl branching at the beta (β) position relative to the hydroxyl group. This structure places it in the class of compounds known as "Guerbet alcohols."[1][2] The Guerbet reaction, a self-condensation of primary alcohols at high temperatures, is the cornerstone of its synthesis.[3] For 2-Hexadecyl-1-octadecanol, the precursor is 1-octadecanol (stearyl alcohol).[4]

The defining feature of Guerbet alcohols is their unique combination of high molecular weight and a branched structure. Unlike their linear-chain isomers, this branching significantly disrupts crystalline packing, leading to substantially lower melting points and rendering them liquid over a much wider temperature range.[5][6] This property, along with their saturation, imparts excellent thermal and oxidative stability, low volatility, and desirable lubricating and emollient characteristics.[1][6] Consequently, Guerbet alcohols are highly valued in the cosmetics, lubricants, and pharmaceutical industries as emollients, solvents, and formulation stabilizers.[3][5]

While specific empirical data for 2-Hexadecyl-1-octadecanol is limited, its properties can be reliably predicted by comparing it to its linear isomer (1-tetratriacontanol) and well-characterized Guerbet alcohol analogues like 2-octyl-1-dodecanol.[7][8]

Synthesis Pathway and Molecular Structure

The synthesis of 2-Hexadecyl-1-octadecanol is achieved via the Guerbet reaction, using 1-octadecanol as the starting material. The reaction proceeds through a series of steps including dehydrogenation, aldol condensation, and subsequent hydrogenation, ultimately yielding the dimerized, β-branched primary alcohol.[3]

Caption: Guerbet reaction pathway for 2-Hexadecyl-1-octadecanol.

The resulting molecular structure features a 34-carbon backbone with a primary alcohol functional group.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Stearyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters [mdpi.com]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Hexadecyl-1-octadecanol

This guide provides a comprehensive technical overview of the thermal stability and decomposition of 2-Hexadecyl-1-octadecanol, a high-molecular-weight branched fatty alcohol. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with practical, field-proven analytical methodologies. While direct, peer-reviewed thermal decomposition data for 2-Hexadecyl-1-octadecanol is not extensively available in public literature, this guide establishes a robust predictive framework based on the known behavior of analogous long-chain and Guerbet alcohols.

Introduction to 2-Hexadecyl-1-octadecanol: A Guerbet Alcohol

2-Hexadecyl-1-octadecanol (CAS No. 69472-23-7) is a C34 saturated branched-chain primary alcohol.[1][2] It belongs to the class of Guerbet alcohols, which are β-alkylated dimer alcohols formed through the Guerbet reaction.[3] This reaction converts lower-molecular-weight primary alcohols into higher-molecular-weight, branched primary alcohols.[3] The characteristic branching in Guerbet alcohols, such as 2-Hexadecyl-1-octadecanol, imparts unique physical properties compared to their linear isomers, including a lower melting point, reduced viscosity, and excellent thermal stability, making them valuable in cosmetics, lubricants, and as chemical intermediates.[4][5][6]

Table 1: Physicochemical Properties of 2-Hexadecyl-1-octadecanol

| Property | Value | Source(s) |

| CAS Number | 69472-23-7 | [1] |

| Molecular Formula | C₃₄H₇₀O | [1] |

| Molecular Weight | 494.92 g/mol | [1] |

| Structure | A primary alcohol with a hexadecyl (C16) branch at the second carbon of an octadecanol (C18) backbone. | Inferred |

| Class | Guerbet Alcohol | [4][5] |

Predicted Thermal Stability and Decomposition Profile

Based on the behavior of other long-chain fatty alcohols and the general characteristics of Guerbet alcohols, 2-Hexadecyl-1-octadecanol is expected to exhibit high thermal stability.[4][6] Its decomposition is anticipated to occur at elevated temperatures, likely proceeding through a complex series of reactions.

Predicted Decomposition Pathways

The thermal decomposition of 2-Hexadecyl-1-octadecanol, particularly in an inert atmosphere (pyrolysis), is likely to proceed through several key pathways, analogous to those observed for other long-chain alcohols.[1][7][8]

-

Dehydration: The initial and a primary decomposition step for many alcohols is the elimination of a water molecule to form an alkene. For 2-Hexadecyl-1-octadecanol, this would result in the formation of 2-hexadecyl-1-octadecene.

-

C-C Bond Cleavage (Scission): At higher temperatures, the long carbon chains will undergo homolytic cleavage, breaking into smaller alkyl radicals. This will lead to a complex mixture of smaller alkanes and alkenes. The branching point may be a site of initial cleavage due to steric strain.

-

Dehydrogenation: The alcohol group can be oxidized to an aldehyde, which can then undergo further decomposition. This is a key step in the reverse Guerbet reaction.[4][5]

-

Secondary Reactions: The initial decomposition products can undergo further reactions, such as isomerization, cyclization, and aromatization, especially at higher temperatures and longer residence times.[1]

In an oxidative atmosphere, the decomposition will be more complex and occur at lower temperatures. The presence of oxygen will lead to the formation of hydroperoxides, which will decompose to form a variety of oxygenated compounds, including aldehydes, ketones, carboxylic acids, and smaller alcohols, in addition to carbon dioxide and water.[9][10]

Predicted Decomposition Products

The pyrolysis of 2-Hexadecyl-1-octadecanol is expected to yield a wide range of hydrocarbon products. Based on studies of other long-chain alcohols and pyrolysis principles, the following classes of compounds are anticipated:[1][3]

-

Water

-

Long-chain alkenes: Primarily 2-hexadecyl-1-octadecene from dehydration.

-

Shorter-chain alkanes and alkenes: From the fragmentation of the C34 backbone.

-

Aldehydes and Ketones: From the oxidation of the alcohol group and subsequent chain cleavage.

-

Aromatic compounds: Potentially formed at higher temperatures through cyclization and dehydrogenation reactions.[1]

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability and decomposition of 2-Hexadecyl-1-octadecanol, a combination of thermoanalytical techniques is essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12][13][14] It is the primary technique for determining the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA of 2-Hexadecyl-1-octadecanol

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Hexadecyl-1-octadecanol into a ceramic or platinum TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which indicates the start of significant mass loss.

-

Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative of the TGA curve (DTG).

-

Determine the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[13][15] It is used to determine melting points, crystallization temperatures, and enthalpies of transition.

Experimental Protocol: DSC of 2-Hexadecyl-1-octadecanol

-

Sample Preparation: Hermetically seal 2-5 mg of 2-Hexadecyl-1-octadecanol in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point above its melting point (e.g., 100 °C) at a heating rate of 10 °C/min.

-

Hold for 5 minutes to erase thermal history.

-

Cool the sample back to the starting temperature at 10 °C/min.

-

Heat the sample again through the melting transition at 10 °C/min.

-

-

Data Analysis:

-

From the second heating scan, determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

From the cooling scan, determine the crystallization temperature (Tc) and the enthalpy of crystallization (ΔHc).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material.[16][17] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of 2-Hexadecyl-1-octadecanol

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of 2-Hexadecyl-1-octadecanol into a pyrolysis sample cup.

-

Instrument Setup:

-

Insert the sample cup into the pyrolyzer, which is interfaced with a GC-MS system.

-

Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 15 seconds).

-

-

GC-MS Analysis:

-

The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

-

Separate the products using a suitable temperature program for the GC oven.

-

Identify the separated compounds using the mass spectrometer and a mass spectral library.

-

-

Data Analysis:

-

Identify the major peaks in the chromatogram.

-

Propose a decomposition mechanism based on the identified products.

-

Visualization of Concepts

Predicted Thermal Decomposition Pathway

Caption: Predicted thermal decomposition pathways for 2-Hexadecyl-1-octadecanol.

Experimental Workflow for Thermal Analysis

Sources

- 1. Pyrolytic decomposition of methanol, ethanol, and butanol at various temperatures and residence times in a high-temperature flow reactor - UCL Discovery [discovery.ucl.ac.uk]

- 2. 69472-23-7 CAS MSDS (2-Hexadecyl-1-octadecanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. aocs.org [aocs.org]

- 6. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mt.com [mt.com]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. iitk.ac.in [iitk.ac.in]

- 14. tainstruments.com [tainstruments.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 17. filab.fr [filab.fr]

spectroscopic analysis of 2-Hexadecyl-1-octadecanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hexadecyl-1-octadecanol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Hexadecyl-1-octadecanol, a C34 Guerbet alcohol. Guerbet alcohols, characterized by their unique branched structure, possess desirable properties such as low volatility, excellent thermal stability, and a wide liquid range, making them valuable in cosmetics, lubricants, and as chemical intermediates.[1][2] Accurate structural confirmation and purity assessment are paramount for their application in research and industry. This document offers an in-depth examination of the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, complete with validated experimental protocols and expert interpretation. It is designed to serve as an essential resource for researchers, quality control scientists, and professionals in chemical and pharmaceutical development.

Introduction: The Structure and Significance of 2-Hexadecyl-1-octadecanol

2-Hexadecyl-1-octadecanol (C₃₄H₇₀O, Molar Mass: 494.92 g/mol ) is a primary alcohol with a distinctive β-alkylated structure.[3][4] It is synthesized via the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures, which results in a branched dimer alcohol with twice the carbon count of the reactant, minus a molecule of water.[2] This specific structure—a C16 chain branching off at the second carbon of a C18 primary alcohol—imparts unique physicochemical properties not found in its linear isomers.

The purpose of this guide is to elucidate a multi-technique spectroscopic approach to unequivocally verify the identity and integrity of 2-Hexadecyl-1-octadecanol. By integrating data from IR, NMR, and MS, a complete structural profile can be established.

Caption: Molecular structure of 2-Hexadecyl-1-octadecanol.

Infrared (IR) Spectroscopy: Functional Group Identification

2.1. Theoretical Framework

Infrared spectroscopy is a foundational technique for identifying functional groups. The absorption of infrared radiation excites molecular vibrations at specific frequencies, which correspond to the bond types present. For a long-chain alcohol like 2-Hexadecyl-1-octadecanol, the key diagnostic peaks are the hydroxyl (O-H) stretch, the aliphatic (C-H) stretches, and the carbon-oxygen (C-O) stretch.

2.2. Expected Spectral Features

The IR spectrum provides a rapid and reliable confirmation of the alcohol functionality and the extensive aliphatic nature of the molecule.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 | Strong, very broad |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong, sharp |

| Alkane (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Primary Alcohol (C-O) | Stretching | 1050 - 1075 | Strong |

-

O-H Stretch: The most prominent feature is a very broad and strong absorption band in the 3200-3600 cm⁻¹ region.[5][6][7] Its breadth is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.[7][8]

-

C-H Stretches: Intense, sharp peaks between 2850 cm⁻¹ and 2960 cm⁻¹ confirm the presence of the long saturated alkyl chains.[8]

-

C-O Stretch: A strong absorption band around 1050-1075 cm⁻¹ is characteristic of a primary alcohol C-O bond.[5][9]

2.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of liquid 2-Hexadecyl-1-octadecanol directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the unique branched structure of 2-Hexadecyl-1-octadecanol.

3.1. ¹H NMR Analysis: Proton Environment Mapping

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting patterns).

Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | -CH₂-H ₃ | ~0.88 | Triplet (t) | 6H |

| b | -(CH ₂)n- | ~1.25 | Broad Multiplet | ~60H |

| c | -CH -(CH₂OH) | ~1.4-1.5 | Multiplet (m) | 1H |

| d | -CH ₂-OH | ~3.54 | Doublet (d) | 2H |

| e | -OH | Variable (e.g., 1.5-2.5) | Broad Singlet (s) | 1H |

-

Causality of Chemical Shifts:

-

The terminal methyl protons (a ) are the most shielded, appearing furthest upfield as a characteristic triplet due to coupling with their adjacent CH₂ groups.[10][11]

-

The vast number of methylene protons (b ) in the two long alkyl chains are in very similar chemical environments, causing them to overlap into a large, broad signal that dominates the aliphatic region of the spectrum.[11]

-

The methine proton at the branch point (c ) is adjacent to the hydroxymethyl group and the two long chains, resulting in a complex multiplet.[10]

-

The methylene protons adjacent to the hydroxyl group (d ) are significantly deshielded by the electronegative oxygen atom, shifting them downfield to ~3.54 ppm. They appear as a doublet due to coupling with the single methine proton at the branch point.[10]

-

The hydroxyl proton (e ) peak is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature. Its identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.[8]

-

3.2. ¹³C NMR Analysis: Carbon Skeleton Fingerprinting

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their hybridization and bonding environment.

Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |

| 1 | Terminal -C H₃ | ~14.1 |

| 2 | -(C H₂)n- | 22.7 - 32.0 |

| 3 | -C H-(CH₂OH) | ~39-41 |

| 4 | -C H₂-OH | ~65-68 |

-

Causality of Chemical Shifts:

-

The carbon of the hydroxymethyl group (4 ) is the most deshielded carbon due to the direct attachment of the oxygen atom, placing it in the 65-68 ppm range.[5][7]

-

The methine carbon at the branch point (3 ) is a tertiary carbon and will appear in the 39-41 ppm range.

-

The numerous methylene carbons of the long alkyl chains (2 ) will appear as a cluster of signals in the typical aliphatic region of 22-32 ppm.[11]

-

The terminal methyl carbons (1 ) are the most shielded, appearing furthest upfield at approximately 14.1 ppm.[11]

-

3.3. Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Hexadecyl-1-octadecanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Caption: Standard workflow for NMR-based structural analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

4.1. Theoretical Framework

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For long-chain alcohols, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC-MS) for sample introduction.

4.2. Expected Fragmentation Pattern

The high-energy EI process induces characteristic fragmentation pathways for alcohols.

Predicted Mass Spectrometry Data (EI)

| m/z Value | Fragment Identity | Fragmentation Pathway | Significance |

| 494 | [M]⁺ | Molecular Ion | Confirms molecular formula (may be weak or absent) |

| 476 | [M - H₂O]⁺ | Dehydration | Characteristic of alcohols[5] |

| 465 | [M - C₂H₅]⁺ | Cleavage of ethyl group | Indicates branching near the hydroxyl group |

| 267 | [C₁₈H₃₅O]⁺ or [C₁₉H₃₉]⁺ | Alpha-cleavage or beta-cleavage | Major fragments indicating the long chain lengths |

| 31 | [CH₂OH]⁺ | Alpha-cleavage | Diagnostic for primary alcohols, but often low abundance for large molecules |

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule (m/z 494) may be very weak or entirely absent in the EI spectrum of a large alcohol due to the high instability of the molecular ion.[5]

-

Dehydration: A prominent peak at m/z 476, corresponding to the loss of a water molecule ([M-18]⁺), is a hallmark fragmentation for alcohols.[5]

-

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. Cleavage of the C1-C2 bond would yield a fragment at m/z 31 ([CH₂OH]⁺), which is a definitive marker for primary alcohols. However, the alternative alpha-cleavage, breaking the C2-C3 bond, leads to larger, more stable carbocation fragments, which are often more abundant.

-

Alkyl Chain Fragmentation: The spectrum will also feature a series of peaks separated by 14 Da (-CH₂-), which is characteristic of the fragmentation of long hydrocarbon chains.

4.3. Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the alcohol in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). A temperature program is used to elute the compound (e.g., start at 100°C, ramp to 300°C).

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of 2-Hexadecyl-1-octadecanol is achieved not by a single technique, but by the logical integration of data from all three spectroscopic methods.

Caption: Integrated workflow for spectroscopic characterization.

This guide outlines a robust, multi-faceted approach for the spectroscopic analysis of 2-Hexadecyl-1-octadecanol.

-

IR spectroscopy provides rapid confirmation of the essential alcohol and aliphatic functional groups.

-

NMR spectroscopy delivers an unambiguous map of the proton and carbon skeletons, confirming the precise location of the branching and the hydroxymethyl group.

-

Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns like dehydration and alpha-cleavage.

By following the protocols and interpretive logic presented herein, scientists can confidently verify the structure and purity of 2-Hexadecyl-1-octadecanol, ensuring its suitability for high-level research and commercial applications.

References

-

AOCS. (2011). Guerbet Compounds. AOCS Lipid Library. [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]

-

LibreTexts Chemistry. (2020). 13.4: Spectroscopy of Alcohols. [Link]

-

Gotor-Gotor, M., et al. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Processes, 11(7), 2139. [Link]

-

Zhang, G., et al. (2020). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 59(35), 15063-15067. [Link]

-

Tariq, M., et al. (2020). Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures. Catalysts, 10(11), 1331. [Link]

-

QuimicaOrganica.org. IR Spectrum: Alcohols and Phenols. [Link]

-

Wikipedia. Guerbet reaction. [Link]

-

LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Human Metabolome Database. 1H NMR Spectrum for Octadecanol (HMDB0002350). [Link]

-

SpectraBase. 2-Hexadecanol. [Link]

-

Organic Spectroscopy International. (2014). Examples 13C NMR Spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Hexadecanoic acid, octadecyl ester. [Link]

-

PubChem. Stearyl Alcohol. [Link]

Sources

- 1. aocs.org [aocs.org]

- 2. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 3. 2-Hexadecyl-1-octadecanol CAS#: 69472-23-7 [m.chemicalbook.com]

- 4. 2-Hexadecyl-1-Octadecanol | CAS No- 69472-23-7 | NA [chemicea.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. 2-Octyl-1-dodecanol(5333-42-6) 1H NMR spectrum [chemicalbook.com]

- 11. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Guerbet Reaction for Long-Chain Alcohol Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Simple Dimerization

The Guerbet reaction, first described by Marcel Guerbet over a century ago, represents a powerful and elegant method for the C-C coupling of primary alcohols.[1][2][3] It is far more than a simple dimerization; it is a sophisticated, atom-economical process that converts readily available linear alcohols into higher-value, β-branched primary alcohols.[4] For researchers in materials science and drug development, mastering this reaction unlocks access to a unique class of molecules known as Guerbet alcohols. These long-chain, branched structures possess highly desirable physical properties, including exceptionally low melting points, excellent fluidity over wide temperature ranges, and high thermal and oxidative stability.[1][5][6]

This guide moves beyond a superficial overview to provide a deep, mechanistic understanding and practical, field-proven insights into applying the Guerbet reaction for the synthesis of long-chain alcohols (C8 and higher). We will deconstruct the core mechanism, explore the landscape of catalytic systems, dissect the critical reaction parameters, and address the common challenges, providing you with the authoritative grounding required to successfully implement and innovate upon this cornerstone of alcohol chemistry.

The Core Mechanism: A Symphony of Catalytic Events

The Guerbet reaction is a tandem catalytic process, often described as a "hydrogen auto-transfer" system. It elegantly orchestrates a sequence of four distinct yet interconnected steps within a single pot, transforming two molecules of a primary alcohol into one molecule of a β-alkylated dimer alcohol and one molecule of water.[2]

The generally accepted mechanism proceeds as follows:

-

Dehydrogenation: The reaction initiates with the catalytic dehydrogenation of the primary alcohol to form its corresponding aldehyde. This step is thermodynamically challenging, often endothermic, and typically represents the rate-limiting step of the overall process, necessitating elevated temperatures.[3][7]

-

Aldol Condensation: In the presence of a base, two molecules of the newly formed aldehyde undergo an aldol condensation. One aldehyde molecule is deprotonated at the α-carbon to form an enolate, which then attacks the carbonyl carbon of a second aldehyde molecule.

-

Dehydration: The resulting β-hydroxy aldehyde (aldol adduct) readily undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated aldehyde.

-

Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated by the hydrogen that was abstracted in the initial dehydrogenation step, which is temporarily stored by the catalyst. This final reduction yields the saturated, β-branched Guerbet alcohol.[8][9]

This intricate sequence highlights the need for a multifunctional catalyst capable of facilitating both dehydrogenation/hydrogenation and base-catalyzed condensation reactions.

Caption: The four-step mechanism of the Guerbet reaction.

Catalytic Systems: The Engine of Transformation

The choice of catalyst is the single most critical factor determining the success, efficiency, and selectivity of the Guerbet reaction. The catalyst must possess a delicate balance of dehydrogenation/hydrogenation activity and basicity.[3][9] Catalytic systems are broadly classified into homogeneous and heterogeneous types.

Homogeneous Catalysts

Homogeneous systems typically consist of a transition metal complex (e.g., based on Ruthenium, Iridium, or Manganese) and a soluble inorganic base (e.g., potassium tert-butoxide).[7][10][11]

-

Expertise & Causality: The transition metal complex serves as the hydrogen transfer agent, lowering the activation energy for the dehydrogenation step and allowing for milder reaction temperatures (120-150 °C) compared to purely base-catalyzed systems.[7][10] The strong base is essential to drive the aldol condensation. While often highly active and selective, the primary drawback of homogeneous catalysts is the significant challenge of separating the catalyst from the high-boiling, oily Guerbet alcohol product, which complicates purification and prevents catalyst recycling.

Heterogeneous Catalysts

For industrial-scale synthesis and process simplification, heterogeneous catalysts are overwhelmingly preferred due to their ease of separation and recyclability.[12]

-

Basic Metal Oxides: Materials like Magnesium Oxide (MgO) and mixed metal oxides derived from hydrotalcites (e.g., Mg-Al mixed oxides) are widely used.[10][13][14] At the high temperatures required for the Guerbet reaction (often >300 °C), these materials possess sufficient basicity to catalyze the aldol condensation while also facilitating the dehydrogenation/hydrogenation steps.[13][14] Their tunable acidity/basicity and high thermal stability make them robust choices.[10][15]

-

Bifunctional Catalysts: A more advanced approach involves supporting a transition metal (e.g., Copper, Nickel, Palladium, Platinum) on a basic oxide support.[8][13] This design decouples the catalytic functions:

-

Metal Component (Cu, Ni, Pd): Explicitly handles the dehydrogenation and hydrogenation steps.[13]

-

Basic Support (MgO, Al₂O₃): Provides the necessary basic sites for the aldol condensation.

-

-

Trustworthiness through Design: This bifunctional approach is a self-validating system. It allows for more precise control over the reaction, often enabling lower operating temperatures and pressures compared to using basic oxides alone, which can improve selectivity and reduce the formation of thermal degradation byproducts.[13]

Data Summary: Catalyst Performance

| Catalyst System | Substrate | Temp (°C) | Pressure | Yield/Selectivity | Reference |

| Homogeneous | |||||

| Ru(III) complex / K-t-butoxide | Ethanol | 150 | Sealed | 27% n-butanol (71% selectivity) | [7] |

| Heterogeneous | |||||

| MgO | Ethanol | ~400 | Atmospheric | Varies, standard for comparison | [13][14] |

| Mg-Al Spinel (from Hydrotalcite) | Ethanol | 250-350 | 1-40 bar | 35% conversion, 48% butanol selectivity | [10] |

| Cu on MgAlOx | Ethanol | 280 | N/A | 62% butanol, 10% hexanol selectivity | [10] |

| Ni/MgO/SiO₂ | Long-chain alcohols | N/A | Atmospheric | Preferred for higher MW alcohols | [12] |

Experimental Protocol: Guerbet Dimerization of 1-Dodecanol

This protocol provides a representative methodology for the synthesis of 2-decyltetradecan-1-ol from 1-dodecanol using a heterogeneous catalyst system.

Objective: To synthesize a C24 Guerbet alcohol from a C12 linear primary alcohol.

Materials & Reagents:

-

1-Dodecanol (≥98%)

-

Potassium hydroxide (KOH), pellets

-

Palladium on carbon (5 wt% Pd/C), catalyst

-

High-pressure stainless-steel reactor (e.g., Parr reactor) with mechanical stirring, temperature control, and pressure gauge

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

Safety Precautions: This reaction is conducted at high temperature and pressure. Use a blast shield and operate the reactor inside a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Methodology:

-

Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Equip it with a magnetic stir bar or overhead mechanical stirrer.

-

Charging the Reactor: To the reactor vessel, add 1-dodecanol (e.g., 50 g, 0.268 mol), potassium hydroxide (e.g., 2.0 g, 0.036 mol, ~13 mol%), and 5% Pd/C catalyst (e.g., 0.5 g, 1 wt%).

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace with an inert gas (e.g., Nitrogen or Argon) three times to remove all oxygen.

-

Reaction Execution:

-

Begin stirring the mixture at a moderate speed (e.g., 500 RPM).

-

Heat the reactor to the target temperature of 240-250 °C. The pressure inside the reactor will rise due to the vapor pressure of the alcohol and the water byproduct being generated.

-

Maintain the reaction at this temperature for 12-24 hours. Monitor the temperature and pressure throughout the reaction.

-

-

Workup and Purification:

-

After the reaction period, cool the reactor to room temperature. Crucially, ensure the internal pressure has returned to atmospheric pressure before opening.

-

Carefully open the reactor. Dilute the viscous reaction mixture with toluene (e.g., 100 mL) to facilitate transfer.

-

Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst and any solid KOH.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with 1 M HCl (to neutralize remaining base), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Product Isolation: The crude product will be a mixture of the desired Guerbet alcohol, unreacted 1-dodecanol, and potential byproducts. Purify the crude mixture via vacuum distillation or column chromatography on silica gel to isolate the pure 2-decyltetradecan-1-ol.

Caption: Experimental workflow for Guerbet alcohol synthesis.

Overcoming Challenges: Side Reactions and Process Control

While powerful, the Guerbet reaction is not without its challenges. The high temperatures and basic conditions can promote undesirable side reactions.

-

Cannizzaro and Tishchenko Reactions: These are competing pathways for the intermediate aldehyde. The Cannizzaro reaction involves the disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid, while the Tishchenko reaction produces an ester.[2] Minimizing aldehyde concentration by ensuring the hydrogenation step is efficient can suppress these pathways.

-

Water Formation: The water byproduct can negatively impact some catalytic systems and, under certain conditions, affect the reaction equilibrium.[16] In some continuous processes, in-line water removal using molecular sieves can enhance conversion and selectivity.[16]

-

Catalyst Deactivation: At high temperatures, coking or carbon deposition on the catalyst surface can lead to a loss of activity over time, a critical consideration for continuous flow applications.[10]

Caption: Desired Guerbet pathway versus common side reactions.

Applications: The Value of Branching

The unique β-branched structure of Guerbet alcohols imparts properties that make them highly valuable in numerous fields.

-

Cosmetics and Pharmaceuticals: Their low melting points and excellent emollient properties make them ideal for creams, lotions, and other topical formulations.[5][17] An example is octyldodecanol (a C20 Guerbet alcohol), which is widely used as a hydrolysis-stable emollient.[17]

-

Lubricants and Plasticizers: Guerbet alcohols and their ester derivatives serve as high-performance lubricants and plasticizers due to their wide liquid range and high thermal stability.[5][8]

-

Surfactants and Chemical Intermediates: They are versatile starting materials for producing a range of other chemicals, including Guerbet acids and specialty esters.[8]

Conclusion and Future Outlook

The Guerbet reaction is a mature yet continually evolving field. It provides an indispensable tool for upcycling simple linear alcohols into complex, branched structures with significant commercial and scientific value. Future research will undoubtedly focus on the development of next-generation catalysts that can operate under milder conditions with even greater selectivity, particularly those derived from sustainable, non-precious metals. As the chemical industry pivots towards bio-based feedstocks, the Guerbet reaction is poised to play an increasingly vital role in the valorization of renewable alcohols, converting biomass-derived ethanol and butanol into advanced biofuels and green chemicals.[1][3]

References

-

Guerbet Compounds. (2011). AOCS. [Link]

-

Gabriëls, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology. [Link]

-

Guerbet reaction. Wikipedia. [Link]

-

Kozlowski, J. & Davis, R. J. (2013). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. ACS Catalysis. [Link]

-

Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (2024). MDPI. [Link]

-

Guerbet reaction. Grokipedia. [Link]

-

Leal, G. C., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering. [Link]

-

Le, T.-A., et al. (2021). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. MDPI. [Link]

-

Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. CORE. [Link]

-

Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. ResearchGate. [Link]

- Synthesis of guerbet alcohols.

-

Mahitha P. M., et al. (2023). Guerbet upgrading of ethanol to n-butanol using Ru(III) catalysts under air. New Journal of Chemistry. [Link]

-

The Mechanism of Guerbet Reaction by Metal Ligand Cooperation Catalyst Mn-PCP. (2024). Chemistry – A European Journal. [Link]

-

A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025). PubMed. [Link]

-

A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025). National Institutes of Health. [Link]

-

Reaction tree for the ethanol Guerbet reaction system. ResearchGate. [Link]

-

Impact of Water on Condensed Phase Ethanol Guerbet Reactions. ResearchGate. [Link]

-

Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. ResearchGate. [Link]

Sources

- 1. Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. grokipedia.com [grokipedia.com]

- 5. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. aocs.org [aocs.org]

- 9. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 11. The Mechanism of Guerbet Reaction by Metal Ligand Cooperation Catalyst Mn-PCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Fork in the Chain: A Technical Guide to Branched vs. Linear Fatty Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty alcohols are a cornerstone of modern chemistry, serving as essential raw materials and functional ingredients across a vast spectrum of industries, from pharmaceuticals and personal care to industrial lubricants and detergents.[1][2] These organic compounds, characterized by a long alkyl chain terminating in a hydroxyl group, are broadly classified into two architectural families: linear and branched. While seemingly a subtle distinction, this structural divergence—the "fork in the chain"—gives rise to a cascade of profound differences in their physicochemical properties and, consequently, their performance in various applications.[3]

This guide, prepared for the discerning researcher and formulation scientist, moves beyond a superficial overview. It provides a detailed, evidence-based comparison of linear and branched fatty alcohols, with a particular focus on Guerbet alcohols as the archetypal branched structure. We will dissect the causal relationships between molecular architecture and functional characteristics, present quantitative data for direct comparison, and provide standardized protocols for their characterization. The objective is to equip you with the field-proven insights necessary to make informed decisions in selecting the optimal fatty alcohol architecture for your specific research, development, and formulation challenges.

Part 1: The Foundation of Function: Molecular Architecture

The fundamental distinction between linear and branched fatty alcohols lies in the arrangement of their carbon skeletons. Linear fatty alcohols feature a straight, unbranched alkyl chain, which allows for efficient, orderly packing of molecules. In contrast, branched alcohols possess one or more alkyl groups extending from the primary chain. The most commercially significant class of branched alcohols are Guerbet alcohols, which feature a characteristic branch at the β-carbon (the second carbon from the hydroxyl group).[3][4]

This structural branching is the primary determinant of the molecule's physical properties. It disrupts the close packing that is possible with linear chains, thereby reducing the effectiveness of intermolecular van der Waals forces.[5][6] This single architectural feature is the root cause of the significant differences in melting point, solubility, and viscosity discussed in the following sections.

Caption: The relationship between molecular structure and physical properties.

Part 2: Comparative Physicochemical Properties

The choice between a linear and a branched fatty alcohol is dictated by the desired physical state, stability, and performance of the final formulation. The following table and discussion summarize the key differences.

Quantitative Data Summary

| Property | Linear Fatty Alcohols | Branched (Guerbet) Alcohols | Scientific Rationale |

| Melting Point | Higher (often solid/waxy at RT) | Significantly Lower (often liquid at RT) | Branching disrupts crystal lattice packing, weakening intermolecular forces.[4][7][8] |

| Boiling Point | Higher | Slightly Lower | Reduced surface area of branched molecules decreases van der Waals forces, though the effect is less pronounced than on melting point.[5][9] |

| Oxidative Stability | Good (if saturated) | Excellent | Saturated branched structures are inherently resistant to oxidative degradation mechanisms.[7][9][10] |

| Thermal Stability | Good | Excellent | The branched structure can impede certain degradation pathways, conferring enhanced stability at high temperatures.[9] |

| Solubility (in Water) | Decreases sharply with chain length | Generally higher than linear isomers | Branching reduces the surface area of the hydrophobic non-polar region, increasing compatibility with polar solvents.[6][11] |

| Viscosity | Generally higher | Generally lower | The irregular shape of branched molecules leads to less intermolecular friction and entanglement compared to long, linear chains.[5] |

| Volatility | Higher for equivalent carbon number | Lower | Despite a slightly lower boiling point, the higher molecular weight of Guerbet alcohols results in lower volatility.[4] |

In-Depth Analysis of Key Properties

1. Melting Point and Low-Temperature Fluidity: The most dramatic difference is the melting point. For instance, linear stearyl alcohol (C18) is a waxy solid at room temperature with a melting point of about 58°C, whereas its branched isomer, isostearyl alcohol, is a liquid with a melting point near 0°C.[10] Guerbet alcohols exhibit even more pronounced effects; 2-octyldodecanol (C20) remains liquid to extremely low temperatures.[12] This is a direct consequence of steric hindrance from the alkyl branch, which prevents the molecules from aligning into an ordered, high-energy crystal lattice.[8] This property is paramount in applications requiring fluidity over a wide temperature range, such as cosmetics, lubricants, and pharmaceuticals.[9][12]

2. Stability (Oxidative & Thermal): For applications where long-term stability is critical, branched alcohols offer a distinct advantage. While unsaturated linear alcohols (like oleyl alcohol) can provide liquidity, their double bonds are susceptible to oxidation, leading to rancidity, discoloration, and odor formation.[4][10] Saturated branched alcohols, such as Guerbet alcohols, provide the desired liquidity without the penalty of oxidative instability.[7][9] Their robust, branched structure also imparts superior thermal stability, making them suitable for high-temperature industrial applications like lubricants and plasticizers.[13]

3. Surfactant Performance: When fatty alcohols are used as precursors for surfactants (e.g., alcohol ethoxylates or sulfates), their architecture significantly influences performance.

-

Linear Alcohol Surfactants: These are workhorses in the detergent industry, known for excellent detergency and foaming properties.[14][15] Their straight chains allow for efficient packing at interfaces, leading to effective soil removal.

-

Branched Alcohol Surfactants: These derivatives offer unique advantages. The branching can lead to faster wetting times, which is critical in agricultural sprays and industrial cleaners.[15] They often exhibit lower foaming profiles and better performance in cold water.[3] The increased solubility imparted by branching can also improve tolerance to hard water.[16]

Part 3: Synthesis Pathways

The manufacturing processes for linear and branched fatty alcohols are distinct, originating from different feedstocks and employing different chemical reactions.

Caption: Primary synthesis routes for linear and branched fatty alcohols.

-

Linear Alcohols: The two primary routes are the reduction of fatty acids or esters derived from natural sources like palm or coconut oil, and the Ziegler process, which builds up linear chains from ethylene.[14][17][18]

-

Branched Alcohols: The Guerbet reaction is a key method, involving the high-temperature dimerization of primary alcohols to produce β-branched alcohols.[4][9] The Oxo process (hydroformylation) adds a formyl group and hydrogen to an olefin, which can also produce branched structures.[18]

Part 4: Application-Driven Selection

The choice between a linear or branched fatty alcohol is fundamentally a decision based on the required performance characteristics of the end product.

Caption: Decision tree for selecting fatty alcohol type based on application.

-

Choose Linear Alcohols for:

-

High-Foaming Detergents: Their derivatives are excellent for laundry and dishwashing liquids where foam and detergency are key.[14][19]

-

Emulsion Thickening: Linear alcohols like cetyl and stearyl alcohol are used to build viscosity in creams and lotions by forming lamellar gel networks.[18][20]

-

Applications Requiring Biodegradability: Straight-chain fatty alcohols are readily biodegradable.[21]

-

-

Choose Branched Alcohols for:

-

Cosmetic Emollients: Their liquid nature, low irritation potential, and excellent stability make them ideal for skin and hair care formulations, providing a non-greasy, soft feel.[4][12]

-

High-Performance Lubricants: They are used in metalworking fluids and as lubricant base oils due to high thermal stability and good lubricity.[13][22][23]

-

Specialty Surfactants: For formulations requiring low foam, rapid wetting, or cold-water effectiveness.[3][15]

-

Solvents and Plasticizers: Their liquidity and solvency power are valuable in inks, coatings, and adhesives.[7][13]

-

Part 5: Essential Experimental Protocols

To ensure trustworthiness and provide a practical framework for analysis, the following are standardized methodologies for characterizing key properties of fatty alcohols.

Protocol 1: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a fatty alcohol will flow under specified conditions. This is a critical parameter for liquid branched alcohols.

Methodology:

-

Sample Preparation: Place the sample in a standard test jar. If the sample is solid, heat it until it is completely liquid.

-

Cooling: Place the test jar in a cooling bath. The temperature of the bath should be at least 15-18°C below the expected pour point.

-

Observation: At each thermometer reading that is a multiple of 3°C, remove the jar from the bath and tilt it just enough to ascertain whether there is movement of the sample. This operation should not exceed 3 seconds.

-

Endpoint: If no movement is observed when the jar is held horizontally for 5 seconds, record the temperature from the previous 3°C reading (the last point at which flow was observed).

-

Reporting: The pour point is reported as the recorded temperature plus 3°C.

Causality: This protocol directly measures the temperature at which the viscosity increases to a point where flow ceases, a direct consequence of the molecular interactions dictated by the alcohol's structure. Branched alcohols will exhibit significantly lower pour points than their linear counterparts.[22]

Protocol 2: Surface Tension Measurement of Aqueous Solutions

Objective: To evaluate and compare the surface activity of surfactants derived from linear vs. branched fatty alcohols.

Methodology (Wilhelmy Plate Method):

-

Instrument Calibration: Calibrate a tensiometer using a liquid with a known surface tension (e.g., pure water, 72.8 mN/m at 20°C).

-

Solution Preparation: Prepare a series of aqueous solutions of the fatty alcohol (or its surfactant derivative) at various concentrations below and above the expected Critical Micelle Concentration (CMC).

-

Measurement:

-

Pour the solution into a clean, temperature-controlled sample vessel.

-

Suspend a clean platinum Wilhelmy plate from the tensiometer's balance so that it is perpendicular to the liquid surface.

-

Raise the sample vessel until the liquid just touches the bottom of the plate.

-

The instrument will measure the force exerted on the plate by the surface tension.

-

-

Data Analysis: Plot surface tension (in mN/m) as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC.

Causality: The shape of the hydrophobic tail (linear vs. branched) affects how efficiently the surfactant molecules can pack at the air-water interface, which in turn influences the reduction in surface tension and the concentration at which micelles form.[24][25]

Protocol 3: Oxidative Stability Analysis (Rancimat Method)

Objective: To determine the resistance of a fatty alcohol to oxidation by measuring the induction time.

Methodology:

-

Sample Preparation: A precisely weighed amount of the fatty alcohol is placed into a reaction vessel.

-

Test Conditions: The vessel is heated to a specified temperature (e.g., 110°C), and a constant stream of purified air is passed through the sample.

-

Detection: The volatile oxidation products (primarily formic and acetic acids) are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water.

-

Induction Time: The test is complete when the conductivity begins to increase rapidly, indicating the formation of ionic oxidation byproducts. The time elapsed until this rapid increase is the induction time.

Causality: A longer induction time indicates higher oxidative stability. Saturated branched alcohols are expected to have significantly longer induction times than unsaturated linear alcohols because they lack the reactive double bonds that are primary sites for oxidation.[9][10]

Conclusion

The distinction between branched and linear fatty alcohols is a prime example of how subtle changes in molecular architecture can lead to vastly different macroscopic properties and functional performance. Linear fatty alcohols remain indispensable for applications demanding high detergency and efficient viscosity building. However, the unique advantages conferred by branching—particularly in Guerbet alcohols—present a compelling alternative for formulators facing challenges with low-temperature fluidity, oxidative stability, and specific surface activities like low foaming and rapid wetting.[3] By understanding the fundamental structure-property relationships and employing rigorous characterization methods, researchers and drug development professionals can leverage the distinct characteristics of each class to create highly effective, stable, and targeted formulations.

References

-

A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (MDPI)

-

Interfacial rheology and structure of straight-chain and branched fatty alcohol mixtures. (Langmuir)

-

Comparative study of Guerbet alcohols and linear alcohols in surfactant performance. (Benchchem)

-

Interfacial Rheology and Structure of Straight-Chain and Branched Fatty Alcohol Mixtures. (American Chemical Society)

-

Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol. (Cosmetics & Toiletries)

-

Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. (Cosmetics & Toiletries)

-

Consumer and Cosmetic Product Uses and Production | Fatty Alcohols. (Royal Society of Chemistry)

-

Guerbet Alcohols Market Size, Share & Growth. (ReAnIn)

-

Applications of Non-Ionic Surfactants. (Rimpro India)

-

Branched vs. Linear Alcohol Ethoxylates: A Performance Comparison. (Ningbo Inno Pharmchem Co.,Ltd.)

-

Detergents containing a fatty alcohol builder and a water-insoluble inorganic absorbent. (Google Patents)

-

Detergents The main surfactants used in detergents and personal care products. (CESIO)

-